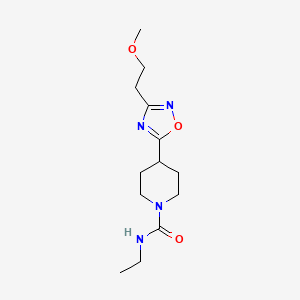![molecular formula C18H17N3O2S B2689505 6-(thiophen-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021093-71-9](/img/structure/B2689505.png)
6-(thiophen-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thienopyrimidine derivatives, such as the compound , hold a unique place among fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines . Thienopyrimidine derivatives have various biological activities .
Synthesis Analysis
A novel series of 6-cinnamoyl-4-arylaminothienopyrimidines was synthesized in 2020 . They were evaluated as anticancer agents and displayed highly potent cytotoxic activity in comparison to erlotinib . Thieno[2,3-d]pyrimidine derivatives were also created .Molecular Structure Analysis
The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . They have become an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis
Thienopyrimidine derivatives are synthesized through various methods . The current review discusses different synthetic methods for the preparation of heterocyclic thienopyrimidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of thienopyrimidine derivatives are similar to those of purine . They are structural analogs of purines and are widely represented in medicinal chemistry .Aplicaciones Científicas De Investigación
Electronic and Optical Properties
Research on derivatives of pyrrolo[3,4-d]pyrimidine has shown significant interest due to their promising applications in materials science, particularly in optoelectronics and solar cells. For instance, studies on conjugated polymers incorporating pyrrolopyridazine units have demonstrated their potential as electrochromic materials due to their good optical contrast, fast switching speed, and high coloration efficiency (Ye et al., 2014). Similarly, compounds with the diketopyrrolopyrrole backbone, closely related to the queried compound, have been synthesized for use as electron transport layers in polymer solar cells, improving the power conversion efficiency due to their high conductivity and electron mobility (Lin Hu et al., 2015).
Charge Transfer Materials
The structural modification of pyrrolo[3,4-d]pyrimidine derivatives to enhance charge transfer properties has been a subject of quantum chemical investigations. By elongating the pi-backbone and employing a push-pull strategy, researchers have aimed to reduce the HOMO–LUMO energy gap, thereby improving intramolecular charge transfer properties. These modifications are expected to yield materials with enhanced electronic, photophysical, and charge transfer characteristics, potentially outperforming commonly used materials like pentacene in hole transfer applications (A. Irfan, 2014).
Structural and Electronic Analysis
The pyrimidine ring, a core component of the queried compound, has been extensively analyzed for its nonlinear optical (NLO) properties due to its prominence in DNA and RNA as nitrogenous bases. Density functional theory (DFT) and time-dependent DFT (TDDFT) studies have explored the structural parameters, electronic properties, and NLO characteristics of thiopyrimidine derivatives, indicating considerable NLO activity suitable for optoelectronic applications (A. Hussain et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Thienopyrimidine derivatives continue to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines . They are one of the most frequently used chemical scaffolds in drug development . Future research will likely focus on further understanding their mechanisms of action and developing more efficient synthesis methods.
Propiedades
IUPAC Name |
4-(3-methylphenyl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-4-2-5-12(8-11)16-15-14(19-18(23)20-16)10-21(17(15)22)9-13-6-3-7-24-13/h2-8,16H,9-10H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOYMRRHDCZGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CN(C3=O)CC4=CC=CS4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(thiophen-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid](/img/structure/B2689424.png)
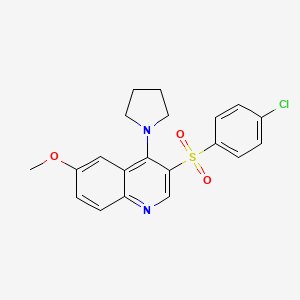
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide](/img/structure/B2689426.png)
![2-[{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2689427.png)
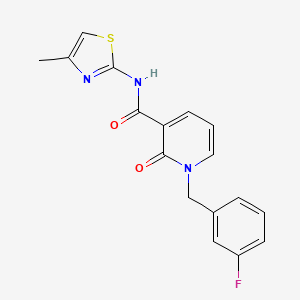
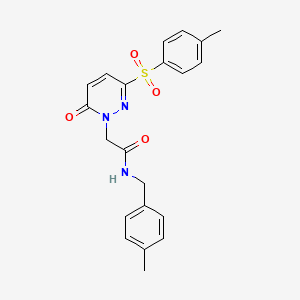
![1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B2689431.png)
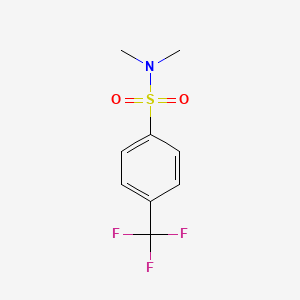
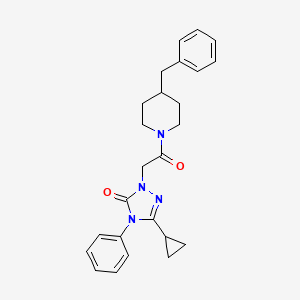
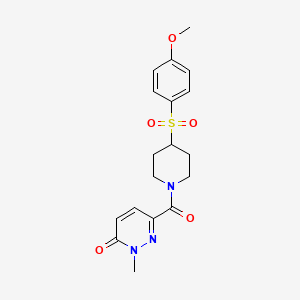
![1-[4-[2-(Methylsulfanylmethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2689439.png)


